molecular formula C10H13N3O3S B3059886 [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate CAS No. 1390654-64-4

[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate

Cat. No.: B3059886
CAS No.: 1390654-64-4
M. Wt: 255.30
InChI Key: ZTVOLIHTIOTOQS-UHFFFAOYSA-N
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Description

[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . Specifically, it has a desirable fitting pattern in the LmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy . This interaction results in changes that inhibit the growth and proliferation of the target organisms .

Biochemical Pathways

The compound’s interaction with its targets suggests that it may disrupt essential biological processes in leishmania aethiopica and plasmodium berghei, leading to their death .

Pharmacokinetics

Its potent in vitro antipromastigote activity suggests that it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, many compounds exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C , which could be relevant for this compound as well.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate typically involves the reaction of 3-(1H-pyrazol-1-yl)aniline with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction mixture at a specific temperature for a certain period.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: It can also be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for designing molecules that can interact with specific biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for developing drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. It may be incorporated into polymers and other materials to enhance their performance.

Comparison with Similar Compounds

  • 3-(1H-Pyrazol-1-yl)benzoic acid
  • 3-(1H-Pyrazol-1-yl)benzaldehyde
  • 4-(1H-Pyrazol-1-yl)benzoic acid
  • 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Uniqueness: Compared to similar compounds, [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate is unique due to its specific functional groups and structural features

Properties

IUPAC Name

methanesulfonic acid;3-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.CH4O3S/c10-8-3-1-4-9(7-8)12-6-2-5-11-12;1-5(2,3)4/h1-7H,10H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVOLIHTIOTOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-64-4
Record name Benzenamine, 3-(1H-pyrazol-1-yl)-, compd. with methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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